molecular formula C19H21N5O4S B2520833 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396814-88-2

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No. B2520833
CAS RN: 1396814-88-2
M. Wt: 415.47
InChI Key: FYHICKKCZBUCQW-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Corrosion Inhibition

The synthesis of acetamide derivatives with long alkyl side chains has been explored for their potential as corrosion inhibitors. A study demonstrates the efficacy of these compounds in preventing steel corrosion in acidic and oil medium environments, highlighting their potential industrial application in protecting metal surfaces (Yıldırım & Cetin, 2008).

Antimicrobial Activities

Research on derivatives similar to the queried compound has shown significant antimicrobial properties. For instance, benzimidazole derivatives have demonstrated notable antibacterial and antifungal activities, pointing towards their potential in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Enzyme Inhibition for Therapeutic Applications

Arenesulfonyl-2-imidazolidinones, incorporating various functional groups including isopropyl, have been studied for their inhibition of carbonic anhydrase, an enzyme involved in pH regulation. These findings indicate potential therapeutic applications in treating conditions associated with enzyme dysregulation (Abdel-Aziz et al., 2015).

Anticancer Potential

Research on thiazole derivatives, structurally related to the queried compound, has revealed promising anticancer activities. Specifically, some compounds showed selectivity towards human lung adenocarcinoma cells, suggesting their potential as lead compounds in cancer therapy (Evren et al., 2019).

Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide have been synthesized and evaluated for their antioxidant activity. These studies indicate that such compounds could serve as effective antioxidants, which is crucial for preventing oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-13(2)29(27,28)17-10-4-14(5-11-17)12-18(25)20-15-6-8-16(9-7-15)24-19(26)23(3)21-22-24/h4-11,13H,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHICKKCZBUCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

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